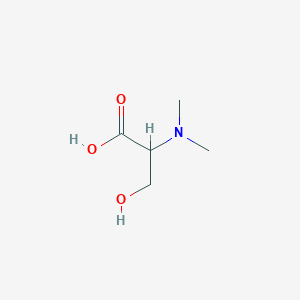

Acide 2-(diméthylamino)-3-hydroxypropanoïque

Vue d'ensemble

Description

“2-(Dimethylamino)-3-hydroxypropanoic acid” is a compound that contains both amine and carboxylic acid functional groups . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.

Synthesis Analysis

While specific synthesis methods for “2-(Dimethylamino)-3-hydroxypropanoic acid” were not found, similar compounds such as PDMAEMA (poly [2-(dimethylamino) ethyl methacrylate]) have been synthesized via methods like atom transfer radical polymerization (ATRP) .Molecular Structure Analysis

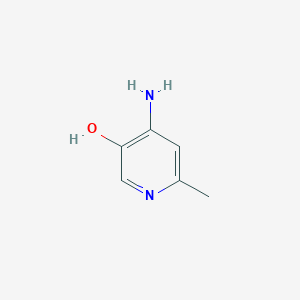

The molecular structure of “2-(Dimethylamino)-3-hydroxypropanoic acid” would likely include a carboxylic acid group (-COOH), a secondary amine group (-NH), and a hydroxyl group (-OH) attached to a three-carbon backbone .Chemical Reactions Analysis

The amine and carboxylic acid functional groups in “2-(Dimethylamino)-3-hydroxypropanoic acid” could potentially participate in a variety of chemical reactions. For instance, amines can react with acids to form salts .Physical and Chemical Properties Analysis

The physical and chemical properties of “2-(Dimethylamino)-3-hydroxypropanoic acid” would depend on its specific molecular structure. For instance, similar compounds like PDMAEMA exhibit multi-stimuli-responsiveness, making them highly attractive for use in a wide range of applications .Applications De Recherche Scientifique

Systèmes de distribution de médicaments et de gènes

Le composé a été utilisé dans la création de copolymères amphiphiliques en bloc . Ces copolymères peuvent s'auto-associer en milieu aqueux en micelles de taille nanométrique, qui peuvent être chargées avec des médicaments et des acides nucléiques pour la thérapie du cancer . Les micelles peuvent former des nano-agrégats - des micelles vides et chargées de médicaments, ainsi que des micelleplexes destinés à la co-administration simultanée d'ADN et de médicaments .

Nanoréacteurs

Les copolymères amphiphiliques en bloc peuvent également être utilisés comme nanoréacteurs . Ces nanoréacteurs peuvent répondre aux changements de pH et de température, ce qui les rend adaptés à une variété d'applications dans les sciences médicales, biologiques et chimiques .

Polymèresomes sensibles au pH

Le composé peut être utilisé pour créer des polymèresomes sensibles au pH . Ces polymèresomes peuvent répondre à des gradients de pH inhabituels présents dans les cellules dans plusieurs conditions physiologiques et pathologiques .

Polymèresomes sensibles à la température

Le composé peut également être utilisé pour créer des polymèresomes sensibles à la température . Ces polymèresomes peuvent répondre aux changements de température, ce qui les rend adaptés à une variété d'applications .

Administration de gènes

Le composé peut être utilisé dans la création de systèmes d'administration de gènes . Les polymèresomes à double stimulation-réponse (c'est-à-dire, pH et température) peuvent être une plateforme pour l'administration de gènes .

Intermédiaire chimique et organique

L'acide 2-diméthylaminobenzoïque, un composé apparenté, est utilisé comme intermédiaire chimique et organique . Cela suggère que « l'acide 2-(diméthylamino)-3-hydroxypropanoïque » pourrait potentiellement avoir des applications similaires.

Mécanisme D'action

Target of Action

Similar compounds, such as dimethylamino acid esters, have been used for the delivery of nucleic acids (nas) into mammalian cells . These compounds typically possess ionizable, cationic moieties enabling their electrostatic interactions with negatively charged NAs .

Mode of Action

It can be inferred from related compounds that it may interact with its targets through electrostatic interactions . The compound’s dimethylamino group could potentially form ionic bonds with negatively charged targets, such as nucleic acids, facilitating their transport into cells .

Biochemical Pathways

Similar compounds have been shown to affect the delivery of nucleic acids into cells . This could potentially impact various biochemical pathways, depending on the specific nucleic acids being delivered.

Pharmacokinetics

Similar compounds, such as n,n-dimethylamino acid esters, have been studied for their transdermal permeation-enhancing potency, biodegradability, and reversibility of action . These compounds have shown pH and temperature-responsive behavior, suggesting that they may have unique ADME properties .

Result of Action

Based on the properties of similar compounds, it can be inferred that it may facilitate the delivery of nucleic acids into cells . This could potentially result in changes in gene expression, depending on the specific nucleic acids being delivered.

Action Environment

The action of 2-(Dimethylamino)-3-hydroxypropanoic acid can be influenced by various environmental factors. For instance, similar compounds have shown pH and temperature-responsive behavior . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by the pH and temperature of its environment .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(dimethylamino)-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-6(2)4(3-7)5(8)9/h4,7H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOZUUWRLMQQBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2812-34-2 | |

| Record name | NSC45509 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

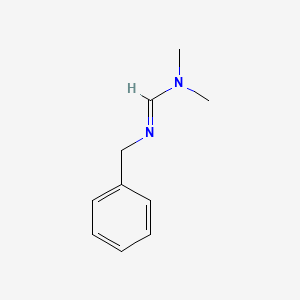

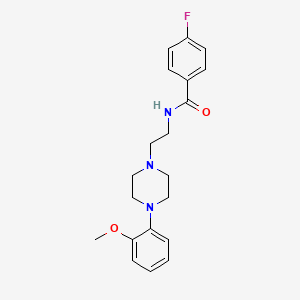

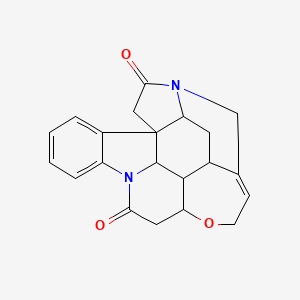

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Dibenzylamino)methyl]pyrrolidine-2,5-dione](/img/structure/B1654784.png)

![5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1654791.png)